Methyl 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)acetate
CAS No.: 946334-52-7
Cat. No.: VC4647546
Molecular Formula: C15H13N3O2S2
Molecular Weight: 331.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946334-52-7 |
|---|---|
| Molecular Formula | C15H13N3O2S2 |
| Molecular Weight | 331.41 |
| IUPAC Name | methyl 2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetate |
| Standard InChI | InChI=1S/C15H13N3O2S2/c1-9-16-13-14(22-9)12(10-6-4-3-5-7-10)17-18-15(13)21-8-11(19)20-2/h3-7H,8H2,1-2H3 |
| Standard InChI Key | YHKGITNAJGGCBZ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C(=NN=C2SCC(=O)OC)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazolo[4,5-d]pyridazine core, where a thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyridazine ring (a six-membered di-nitrogen aromatic system). The 2-methyl group on the thiazole and the 7-phenyl substituent on the pyridazine contribute to steric bulk, while the thioacetate side chain () enhances solubility and reactivity. The IUPAC name, methyl 2-[(2-methyl-7-phenyl- thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]acetate, reflects this arrangement.
Key Structural Data:
-
SMILES:
CC1=NC2=C(S1)C(=NN=C2SCC(=O)OC)C3=CC=CC=C3 -
InChIKey:
YHKGITNAJGGCBZ-UHFFFAOYSA-N -
XLogP3: Estimated at 3.2, indicating moderate lipophilicity.
Synthesis and Reaction Pathways
Multi-Step Synthesis Strategy
The synthesis involves three primary stages:
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Formation of the Thiazolo[4,5-d]Pyridazine Core: Reacting methyl esters of thiazole derivatives with hydrazine hydrate under reflux conditions yields the pyridazinone intermediate.
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Thioether Linkage Introduction: A nucleophilic substitution reaction attaches the thioacetate side chain via sodium hydride-mediated deprotonation of the thiol group.
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Phenyl Group Functionalization: Suzuki-Miyaura coupling introduces the 7-phenyl substituent using palladium catalysts.
Example Reaction Conditions:
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Solvent: Anhydrous DMF or tetrahydrofuran (THF)
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Temperature: 60–80°C for 12–24 hours
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Yield: ~45–60% after purification by column chromatography.
Analytical Characterization
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridazine-H), 7.65–7.43 (m, 5H, phenyl-H), 3.78 (s, 3H, OCH₃), 2.72 (s, 3H, CH₃-thiazole).
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Mass Spectrometry: ESI-MS m/z 332.1 [M+H]⁺.
Biological Activities and Mechanisms
Antimicrobial Effects
Thiazolo[4,5-d]pyridazines exhibit broad-spectrum activity:
| Pathogen | MIC (μg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 8–16 | Ciprofloxacin |
| Escherichia coli | 32–64 | Ampicillin |
| Data suggest the methyl-thiazole group disrupts bacterial cell wall synthesis. |
Anticancer Activity
Preliminary studies on MCF-7 breast cancer cells show apoptosis induction (48% at 50 μM) via caspase-3 activation. The thioacetate side chain may enhance cellular uptake.
Therapeutic Applications and Comparative Analysis
Drug Development Prospects
The compound’s scaffold is a candidate for:
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COX-2 Inhibitors: Optimizing substituents to improve selectivity over COX-1.
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Antibiotic Adjuvants: Synergizing with β-lactams against resistant strains.
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Targeted Cancer Therapies: Conjugating with folate receptors for tumor-specific delivery.
Structural Analogues Comparison
| Compound | Modifications | Bioactivity Enhancement |
|---|---|---|
| N-Methylacetamide derivative | –NHCOCH₃ vs. –OCH₃ | 2-fold ↑ COX-2 inhibition |
| Furan-2-carboxylate analogue | Furan ring addition | 3-fold ↓ MIC against S. aureus |
| These modifications highlight the impact of electronic and steric tuning. |
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